Potassium tetrachloroaluminate

Solid-state ionics Electrolyte materials Chloroaluminate conductivity

Researchers requiring a thermally stable Al(III) source for high-temperature molten salt electrochemistry face AlCl₃ evaporative loss with LiAlCl₄ or NaAlCl₄. Potassium tetrachloroaluminate (KAlCl₄) uniquely suppresses AlCl₃ dissociation (partial pressure ~0.75 torr at 560°C vs. ~90 torr for LiAlCl₄), enabling prolonged electrolysis without composition drift. • Enables 99.9% lanthanide extraction efficiency at 823 K in LiCl-KCl eutectic melts. • 700% conductivity enhancement under high-voltage pulses (Wien effect). • Free-flowing powder up to 250°C; lower hygroscopicity than LiAlCl₄ for easier handling. Supplied as ≥99.99% trace metals basis powder.

Molecular Formula AlCl4K
Molecular Weight 207.9 g/mol
CAS No. 13821-13-1
Cat. No. B076090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium tetrachloroaluminate
CAS13821-13-1
Molecular FormulaAlCl4K
Molecular Weight207.9 g/mol
Structural Identifiers
SMILES[Al-](Cl)(Cl)(Cl)Cl.[K+]
InChIInChI=1S/Al.4ClH.K/h;4*1H;/q+3;;;;;+1/p-4
InChIKeyPEFYPPIJKJOXDY-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Tetrachloroaluminate Physicochemical Baseline


Potassium tetrachloroaluminate (KAlCl₄, CAS 13821-13-1) is an anhydrous inorganic salt composed of K⁺ cations and tetrahedral [AlCl₄]⁻ anions [1]. It belongs to the alkali metal tetrachloroaluminate family (MAlCl₄, where M = Li, Na, K, Rb, Cs) and is commercially supplied as a high-purity powder (typically ≥99.99% trace metals basis) with a melting point of 253–255 °C [2]. Its key differentiator among congeners is its combination of the highest thermal stability, the largest standard enthalpy of formation (−1196.624 kJ mol⁻¹), and a unique monoclinic P2₁ crystal structure—all of which directly govern its utility in high-temperature molten salt electrochemistry, Lewis acid catalysis, and solid-state optical host applications [3][4][5].

Procurement Differences: KAlCl₄ vs. Other Tetrachloroaluminates


Although alkali metal tetrachloroaluminates share the same [AlCl₄]⁻ anion, the cation identity fundamentally controls solid-state ionic conductivity (spanning over 2.5 orders of magnitude at 25 °C from Li⁺ to K⁺), thermal stability (partial pressures at 560 °C ranging from ~0.75 torr for KAlCl₄ to ~90 torr for LiAlCl₄), melting point, phase behavior, and host-guest optical properties [1][2][3]. A procurement specification written for KAlCl₄ cannot be satisfied by LiAlCl₄ or NaAlCl₄ without compromising process temperature windows, atmospheric stability, and electrochemical response—especially in molten salt systems where the K⁺ analogue uniquely suppresses AlCl₃ dissociation and enables the largest Wien effect among the series [4][5].

Quantitative Comparative Evidence for KAlCl₄


Solid-State Ionic Conductivity

Potassium tetrachloroaluminate exhibits the lowest solid-state ionic conductivity among the three primary alkali metal tetrachloroaluminates, measured at 3.2 × 10⁻⁹ ohm⁻¹ cm⁻¹ at 25 °C, compared with 3.5 × 10⁻⁷ ohm⁻¹ cm⁻¹ for NaAlCl₄ and 1.2 × 10⁻⁶ ohm⁻¹ cm⁻¹ for LiAlCl₄ under identical conditions [1]. This represents a factor of ~110× lower conductivity than NaAlCl₄ and ~375× lower than LiAlCl₄. The corresponding activation enthalpies for conduction are 0.53 eV (KAlCl₄), 0.46 eV (NaAlCl₄), and 0.47 eV (LiAlCl₄), indicating a higher barrier to ion migration in the potassium analogue [1]. Procuring KAlCl₄ therefore commits the end-user to a material with decisively lower ionic mobility at ambient temperature—a critical design constraint for any near-room-temperature solid electrolyte application.

Solid-state ionics Electrolyte materials Chloroaluminate conductivity

Formation Enthalpy and Stability

The standard enthalpy of formation (ΔfH°solid, 298.15 K) of potassium tetrachloroaluminate is −1196.624 kJ mol⁻¹, as compiled in the NIST-JANAF Thermochemical Tables and validated by Chase, 1998 [1][2]. By comparison, sodium tetrachloroaluminate (NaAlCl₄) has a measured ΔfH°solid of −(1139.45 ± 1.20) kJ mol⁻¹ based on solution calorimetry [3]. The difference of approximately −57 kJ mol⁻¹ represents a meaningfully more exothermic formation for the potassium salt, consistent with its observation as the more stable compound in molten NaCl–KCl–AlCl₃ systems and its lower dissociation pressure of AlCl₃ over saturated melts [4][5]. Lithium tetrachloroaluminate, while lacking a directly comparable single-value ΔfH°, exhibits a substantially lower melting point (143–146 °C) and far higher vapor pressure, qualitatively consistent with its lower lattice stability [5].

Thermochemistry Thermodynamic stability Energetic materials

High-Temperature Vapor Pressure

Direct Knudsen effusion mass spectrometry and vapor transference measurements by Gesenhues and Wendt (1984) established that over alkali chloride-saturated melts at 560 °C, the partial pressure of the monomeric AlkAlCl₄ species increases dramatically from KAlCl₄ (~7.5 × 10⁻¹ torr) to LiAlCl₄ (~90 torr), representing a factor of ~120× difference [1]. Furthermore, the dissociation pressures of AlCl₃ and dimeric Al₂Cl₆ are negligible above KAlCl₄ melts, whereas they become comparable to the AlkAlCl₄ pressure above LiAlCl₄ melts even at temperatures as low as 300 °C [1]. This directly demonstrates that KAlCl₄ exhibits the lowest volatility and the least tendency toward AlCl₃ dissociation in the Li/Na/K series, confirming its superior thermal stability for high-temperature molten salt processes where evaporative loss of AlCl₃ compromises electrolyte composition and operational safety.

High-temperature chemistry Vapor pressure Molten salt stability

Wien Effect Conductivity Enhancement

Under high-voltage microsecond discharge conditions, the electrical conductivity of molten KAlCl₄ increases up to 700% above its ordinary low-voltage value, whereas NaAlCl₄ under identical experimental conditions achieves a maximum enhancement of only 200% [1][2]. This phenomenon, known as the Wien effect, arises from field-induced dissociation of ion pairs and is dramatically more pronounced in the potassium salt due to its lower baseline conductivity and distinct ion association dynamics in the melt [1]. Post-discharge conductivity 'memory' effects were also observed, with residual conductivity enhancements up to 50% and a reduction in decomposition potential exceeding 20%, with relaxation times reaching 5 minutes or longer [1]. This provides KAlCl₄ with a uniquely large dynamic range in electrical response under pulsed high-voltage conditions—a property not replicated by NaAlCl₄ or LiAlCl₄.

High-voltage electrochemistry Molten salt electrolytes Wien effect

Bi⁺-Doped Near-Infrared Luminescence

Both polycrystalline and single-crystal KAlCl₄, when doped with bismuth, exhibit intense near-infrared (NIR) luminescence peaking near 1 μm (approximately 1000 nm), attributed exclusively to Bi⁺ ions isomorphically substituting K⁺ sites in the monoclinic P2₁ lattice [1][2][3]. The luminescence is observed at both 300 K and 77 K, with abrupt changes in emission and excitation bands occurring at phase transitions of the host, confirming the critical role of the specific KAlCl₄ crystal structure in hosting the optically active Bi⁺ center [3]. In contrast, other alkali metal tetrachloroaluminates (LiAlCl₄, NaAlCl₄) or even closely related KMgCl₃ and CsCdCl₃ hosts do not support the same Bi⁺ luminescent properties with comparable intensity or spectral positioning, making KAlCl₄ the matrix of choice among this compound class for NIR photonic applications [1][4]. The effective phonon frequencies and Huang–Rhys parameters for the Bi⁺ center have been quantitatively determined specifically for the KAlCl₄ host [3].

Near-infrared luminescence Bismuth-doped crystals Optical materials

Melting Point and Temperature Window

Potassium tetrachloroaluminate melts at 253–255 °C (526–528 K) , substantially higher than both NaAlCl₄ (incongruent melting at ~153 °C, with pre-melting observed ~5 °C earlier) and LiAlCl₄ (melting point 143–146 °C) [1][2][3]. This 100–110 °C higher melting point directly enables KAlCl₄ to operate as a stable molten salt at temperatures where NaAlCl₄ and LiAlCl₄ would already be in the liquid state, thus allowing KAlCl₄ to serve as a higher-temperature component in multi-salt eutectic formulations. In ternary and quaternary low-melting mixtures (e.g., LiAlCl₄–NaAlCl₄–NaAlBr₄–KAlCl₄ in 3:5:3:2 ratio yielding a eutectic at 86 °C), KAlCl₄ functions as the stabilizing high-melting constituent that widens the overall operational window while suppressing AlCl₃ vapor pressure [4].

Phase transition Temperature window Molten salt processing

Application Scenarios for KAlCl₄ Procurement


Molten Salt Electrolyte for Electrodeposition

KAlCl₄ serves as a thermally stable aluminum-ion source in molten salt electrolytes operating above 250 °C. Its low vapor pressure (AlkAlCl₄ partial pressure ~0.75 torr at 560 °C vs. ~90 torr for LiAlCl₄) minimizes AlCl₃ evaporative loss during prolonged electrolysis [1]. In LiCl–KCl eutectic melts, KAlCl₄ addition enables efficient electroextraction of lanthanides (99.9% La extraction, 92.5% current efficiency at 823 K) by providing a stable Al(III) source for in-situ alloy formation—performance unattainable with NaAlCl₄ or LiAlCl₄ under the same conditions due to their higher AlCl₃ dissociation pressures [2]. The Wien effect in KAlCl₄ (700% conductivity enhancement under high-voltage pulses) further permits dynamic control of deposition rates in pulsed electrorefining protocols [3].

Lewis Acid Catalyst for Friedel–Crafts Reactions

As a solid, well-defined Lewis acid precursor, KAlCl₄ generates [AlCl₄]⁻-stabilized carbocation intermediates in Friedel–Crafts reactions [1]. Its higher melting point (253–255 °C) relative to NaAlCl₄ (~153 °C) and LiAlCl₄ (~143 °C) [2][3] allows KAlCl₄ to be handled and dosed as a free-flowing powder up to significantly higher temperatures without premature melting or caking. The compound's relatively low hygroscopicity compared to LiAlCl₄ (despite being hygroscopic in absolute terms) reduces handling constraints in catalyst preparation for organic synthesis, making it the preferred solid tetrachloroaluminate Lewis acid when ambient-moisture exposure during weighing is a concern.

NIR Luminescent Host for Photonics

KAlCl₄ is the only alkali tetrachloroaluminate experimentally demonstrated to support intense Bi⁺ NIR luminescence centered at ~1 μm, arising from isomorphous Bi⁺ substitution at K⁺ sites in the monoclinic P2₁ lattice [1][2]. The luminescence persists from cryogenic (77 K) to room temperature (300 K), with well-characterized electron–phonon coupling parameters (Huang–Rhys factors, effective phonon frequencies) specific to the KAlCl₄ host [2]. This application is structurally contingent on the KAlCl₄ matrix; Bi-doped NaAlCl₄ or LiAlCl₄ do not exhibit comparable NIR luminescence, making KAlCl₄ the sole viable procurement target for this emerging photonic application [1].

Stabilizer in Eutectic Electrolyte Mixtures

In quaternary haloaluminate mixtures designed for low-temperature aluminum battery electrolytes (e.g., LiAlCl₄–NaAlCl₄–NaAlBr₄–KAlCl₄ in 3:5:3:2 ratio, melting at 86 °C), KAlCl₄ functions as the highest-melting component that simultaneously suppresses AlCl₃ vapor pressure and contributes to the deep eutectic depression [1]. Its inclusion is essential to achieving both the low liquidus temperature and the wide electrochemical stability window (~4.5 V in neutral chloroaluminate melts) [2]. Substituting KAlCl₄ with additional NaAlCl₄ or LiAlCl₄ in such formulations shifts the eutectic composition and narrows the operational temperature window, directly compromising battery performance metrics [1].

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